![molecular formula C5H5Cl2N3 B1293804 2,4-Dichloro-6-ethyl-1,3,5-triazine CAS No. 698-72-6](/img/structure/B1293804.png)
2,4-Dichloro-6-ethyl-1,3,5-triazine
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often starts from cyanuric chloride, displacing the chlorine atoms sequentially by different moieties . A one-pot protocol has been developed for swift functionalization of the 1,3,5-triazine core without the need for isolating intermediates .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazine derivatives are diverse. For instance, 2,4,6-trichloro-1,3,5-triazine can undergo nucleophilic substitution reactions with aryloxy, arylamino, or arylthio moieties . Another example is 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is a highly reactive peptide coupling agent .Scientific Research Applications
Synthesis of Tri-substituted Triazines
2,4-Dichloro-6-ethyl-1,3,5-triazine can be used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These triazines contain various groups such as alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
Production of Herbicides and Polymer Photostabilisers
1,3,5-Triazines, including 2,4-Dichloro-6-ethyl-1,3,5-triazine, are used in the production of herbicides and polymer photostabilisers .
Anti-neoplastic Agent
Research has indicated the efficacy of 1,3,5-triazine derivatives as anti-neoplastic agents, making them valuable tools in oncology treatments .
Immobilization of Silver Nanoparticles
1,3,5-Triazine-based polymers, which can be synthesized from 2,4-Dichloro-6-ethyl-1,3,5-triazine, have been used for the immobilization of silver nanoparticles .
Use in Radioimmunoassay
2,4-Dichloro-6-methoxy-1,3,5-triazine, a derivative of 2,4-Dichloro-6-ethyl-1,3,5-triazine, has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .
Ester Synthesis and Enantiodifferentiating Coupling Reagent
The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis and as an enantiodifferentiating coupling reagent .
Applications in Agriculture, Textile Industry, and Dye Chemistry
Other applications of cyanuric chloride, a derivative of 2,4-Dichloro-6-ethyl-1,3,5-triazine, are found in agriculture, the textile industry, and dye chemistry .
Chiral Stationary Phases
1,3,5-Triazine derivatives are used as chiral stationary phases. For example, the chiral solvating agent 12 is used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
properties
IUPAC Name |
2,4-dichloro-6-ethyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXAMGGIRUOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274515 | |
Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-ethyl-1,3,5-triazine | |
CAS RN |
698-72-6 | |
Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 698-72-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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